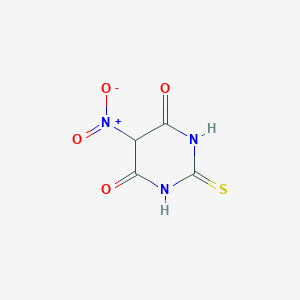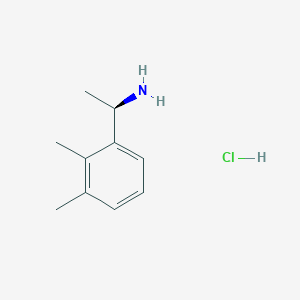
(R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chiral center, making it an enantiomerically pure substance. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,3-dimethylbenzaldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the chiral amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,3-dimethylbenzaldehyde and ®-1-phenylethylamine are used.
Continuous Flow Reactors: The reductive amination is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using crystallization or recrystallization techniques to obtain high-purity ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride.
化学反応の分析
Types of Reactions: ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling or metabolic pathways.
類似化合物との比較
(S)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2,3-Dimethylphenyl)ethanamine: The non-chiral form of the compound.
1-(2,3-Dimethylphenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties and biological activities that are distinct from its enantiomer and other related compounds.
特性
CAS番号 |
1032036-48-8 |
|---|---|
分子式 |
C10H16ClN |
分子量 |
185.69 g/mol |
IUPAC名 |
(1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 |
InChIキー |
BFURECMKBWRQJL-SBSPUUFOSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)[C@@H](C)N)C.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C(C)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)
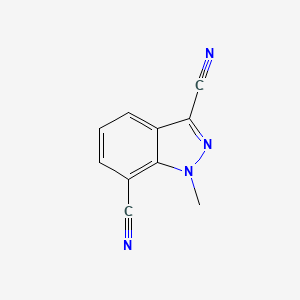


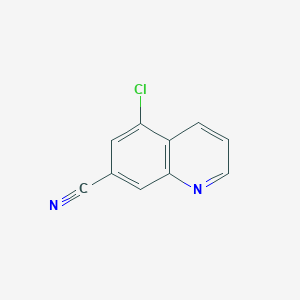

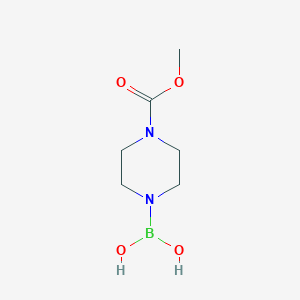

![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)


